2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide
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Overview
Description
2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a benzodiazole ring fused with a benzyl group and a carboxamide functional group, making it a versatile molecule for chemical reactions and biological interactions.
Scientific Research Applications
2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to lysergic acid diethylamide (lsd), which primarily targets the serotonin 5-hydroxytryptamine-2a (5-ht 2a) receptor . This receptor plays a crucial role in the regulation of mood and cognition .
Mode of Action
LSD is known to modulate consciousness in a marked and novel way . It is proposed that acute alterations in mood are secondary to a more fundamental modulation in the quality of cognition, and that increased cognitive flexibility subsequent to 5-HT 2A receptor stimulation promotes emotional lability during intoxication .
Biochemical Pathways
Compounds with similar structures, such as lsd, have profound anti-inflammatory properties mediated by 5-ht 2a receptor signaling . This suggests that the compound might influence serotonin signaling pathways, leading to downstream effects on mood and cognition .
Pharmacokinetics
Lsd, a structurally similar compound, is known to be rapidly absorbed and exhibits first-order elimination kinetics . The mean maximal LSD concentrations were achieved on average after 1.7 hours, and the elimination half-lives were between 3.4 and 4.1 hours . Only 1% of the administered dose was recovered from urine unchanged within the first 24 hours .
Result of Action
Lsd, a structurally similar compound, is known to produce robust psychological effects, including heightened mood but also high scores on the psychotomimetic states inventory (psi), an index of psychosis-like symptoms . Increased optimism and trait openness were observed 2 weeks after LSD administration .
Action Environment
It is known that the effects of hallucinogens such as lsd are heavily dependent on the expectations of the user (“set”) and the environment (“setting”) in which the use takes place .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide typically involves the reaction of benzylamine with diethylamine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, allows for efficient production with minimal waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The benzodiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted benzodiazole compounds. These products can be further utilized in different applications, depending on their chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide include other benzodiazole derivatives, such as:
- Benzimidazole
- Benzothiazole
- Benzoxazole
- Benzofuran
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzyl group and a carboxamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzyl-N,N-diethylbenzimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-21(4-2)19(23)22-17-13-9-8-12-16(17)20-18(22)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFMJOQQKOVXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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